Cas no 65692-17-3 (2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-)

2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-
- 7-HYDROXY-4-METHOXYMETHYLCOUMARIN
- 4-methoxy-7-hydroxy-2H-chromen-2-one
- 7-hydroxy-4-methoxy-2H-chromen-2-one
- 7-hydroxy-4-methoxy-chromen-2-one
- 7-Hydroxy-4-methoxycoumarin
- 7-HYDROXY-4-METHOXYMETHYL-CHROMEN-2-ONE
- BUTTPARK 202-69
- BDBM50435940
- DTXSID70420670
- SCHEMBL664161
- CHEMBL2391651
- 65692-17-3
- 7-hydroxy-4-methoxychromen-2-one
- AKOS022643892
-
- インチ: InChI=1S/C10H8O4/c1-13-8-5-10(12)14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3
- InChIKey: RZNHAJPLNGBHCA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=O)OC2=C1C=CC(=C2)O
計算された属性
- せいみつぶんしりょう: 206.05800
- どういたいしつりょう: 192.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- PSA: 59.67000
- LogP: 1.64500
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- セキュリティ情報
- 危害声明: Irritant
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-5g |
7-Hydroxy-4-methoxy-2H-chromen-2-one |
65692-17-3 | 98% | 5g |
¥22788.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-10g |
7-Hydroxy-4-methoxy-2H-chromen-2-one |
65692-17-3 | 98% | 10g |
¥22922.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665224-1g |
7-Hydroxy-4-methoxy-2H-chromen-2-one |
65692-17-3 | 98% | 1g |
¥8683.00 | 2024-05-05 |
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy- 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-に関する追加情報
Compound CAS No. 65692-17-3: 2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-
The compound with CAS No. 65692-17-3, commonly referred to as 2H-1-benzopyran-2-one, 7-hydroxy-4-methoxy-, is a structurally unique organic molecule belonging to the class of benzopyranones. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology and material science. The molecule is characterized by its benzopyranone skeleton, which consists of a fused benzene ring and a gamma-pyrone ring, with hydroxyl and methoxy substituents at specific positions.
Recent studies have highlighted the importance of this compound in the context of its biological activities. For instance, research published in the journal Natural Product Reports has demonstrated that 7-hydroxy-4-methoxy-benzopyranone exhibits potent antioxidant properties, making it a promising candidate for use in antiaging skincare products. Furthermore, its ability to scavenge free radicals has been linked to potential applications in the prevention of chronic diseases associated with oxidative stress.
In addition to its antioxidant properties, this compound has shown significant promise in the field of cancer research. A study conducted at the University of California revealed that CAS No. 65692-17-3 possesses cytotoxic effects against various cancer cell lines, particularly those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthesis of this compound has also been a topic of interest among chemists. Traditional methods involve multi-step syntheses starting from aromatic precursors, but recent advancements have introduced more efficient routes utilizing microwave-assisted synthesis and enzymatic catalysis. These methods not only improve yield but also reduce the environmental footprint associated with traditional chemical synthesis.
Beyond its biological applications, 2H-1-benzopyran-2-one, 7-hydroxy-4-methoxy- has found use in the development of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its exploration as a building block for metalloorganic frameworks (MOFs) and other porous materials. These materials hold potential applications in gas storage, catalysis, and sensing technologies.
In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. HRMS provides precise molecular weight information, while NMR spectroscopy offers detailed insights into the spatial arrangement of atoms within the molecule.
The global market for such specialized compounds is growing rapidly, driven by increasing demand from pharmaceutical companies and research institutions. According to a report by MarketResearch.com, the market for natural product-derived compounds is expected to reach USD 8 billion by 2030, with compounds like CAS No. 65692-17-3 playing a pivotal role in this growth.
In conclusion, CAS No. 65692-17-3 represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, coupled with its diverse biological activities and synthetic versatility, positions it as a valuable asset in both academic research and industrial development.
65692-17-3 (2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-) 関連製品
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